molecular formula C25H23NO6 B1440287 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid CAS No. 1065075-74-2

2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid

Cat. No. B1440287
CAS RN: 1065075-74-2
M. Wt: 433.5 g/mol
InChI Key: HKENVONEMQHWQN-UHFFFAOYSA-N
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Description

The compound “2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid” is a benzoic acid derivative with an Fmoc-protected amino group at the 2-position and a 2-methoxyethoxy group at the 5-position. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which protects the amino group during synthesis and can be removed under mildly acidic conditions . The 2-methoxyethoxy group is an ether group that could potentially increase the compound’s solubility in organic solvents.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid ring, the Fmoc-protected amino group, and the 2-methoxyethoxy group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as the potential for hydrogen bonding and increased polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the specific reagents used. The Fmoc group could be removed under mildly acidic conditions, revealing a free amino group . The carboxylic acid group could participate in reactions such as esterification or amide bond formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group could increase the compound’s molecular weight and complexity . The 2-methoxyethoxy group could potentially increase the compound’s solubility in organic solvents.

Scientific Research Applications

Mimicking Tripeptide β-Strands

Unnatural amino acid derivatives, including those with Fmoc groups, are utilized to mimic tripeptide β-strands. These derivatives can form β-sheet-like hydrogen-bonded dimers and are useful in peptide synthesis. Such applications were discussed by Nowick et al. (2000), highlighting the potential of Fmoc-amino acids in creating peptide structures with specific hydrogen-bonding capabilities (Nowick et al., 2000).

Protecting Group in Peptide Synthesis

Fmoc derivatives are valuable as protecting groups in peptide synthesis, particularly in the synthesis of 'difficult sequences'. Johnson et al. (1993) demonstrated the utility of N,O-Bis-Fmoc derivatives of amino acids in solid-phase peptide synthesis, highlighting their role in inhibiting interchain association (Johnson et al., 1993).

Fmoc-Amino Acids in Solid-Phase Syntheses

The preparation of Fmoc-protected β2-homoamino acids and their use in solid-phase syntheses of β-peptides are discussed by Šebesta and Seebach (2003). They detailed the synthesis process, emphasizing the utility of Fmoc-amino acids in creating peptides with proteinogenic side chains (Šebesta & Seebach, 2003).

Bio-Inspired Functional Materials

Fmoc-modified amino acids and peptides have emerged as significant bio-inspired building blocks for the fabrication of functional materials. Tao et al. (2016) reviewed the self-organization of Fmoc-modified biomolecules, exploring their applications in various fields such as cell cultivation, drug delivery, and therapeutics (Tao et al., 2016).

Future Directions

The future research directions involving this compound would likely depend on its intended use or biological activity. It could potentially be used in peptide synthesis or other areas of organic chemistry, given its Fmoc-protected amino group .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-30-12-13-31-16-10-11-23(21(14-16)24(27)28)26-25(29)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKENVONEMQHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144163
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid

CAS RN

1065075-74-2
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065075-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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